

In-Depth Technical Guide: Asterriquinol D Dimethyl Ether (CAS: 287117-66-2)

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Compound of Interest

Compound Name: Asterriquinol D dimethyl ether

Cat. No.: B10787093

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterriquinol D dimethyl ether is a fungal metabolite belonging to the bis-indolyl benzenoid class of natural products.^[1] First reported as a metabolite of *Aspergillus kumbius*, this compound has garnered interest within the scientific community for its cytotoxic and anti-protozoal activities.^{[1][2][3]} This technical guide provides a comprehensive overview of its physicochemical properties, biological activity, and the experimental protocols for its isolation and biological evaluation.

Physicochemical and Spectroscopic Data

Asterriquinol D dimethyl ether is a solid at room temperature and is soluble in dimethyl sulfoxide (DMSO).^[1] Its purity is typically reported as $\geq 95\%$.^[1] The following tables summarize its key identifiers and detailed spectroscopic data.

Table 1: Compound Identification

Parameter	Value	Reference
CAS Number	287117-66-2	[1]
Molecular Formula	C ₂₆ H ₂₄ N ₂ O ₄	[1]
Formula Weight	428.5 g/mol	[1]
Formal Name	3,3'-(2,3,5,6-tetramethoxy-1,4-phenylene)bis-1H-indole	[1]
Origin	Fungus (<i>Aspergillus kumbius</i> , <i>Penicillium citreonigrum</i>)	[1]

Table 2: Spectroscopic Data

Parameter	Value
¹ H NMR (600 MHz, acetone-d ₆)	δ 10.16 (2H, br s, NH), 7.62 (2H, d, J=7.9 Hz, H4/H4'), 7.39 (2H, d, J=8.1 Hz, H7/H7'), 7.12 (2H, ddd, J=8.1, 7.1, 1.0 Hz, H6/H6'), 7.03 (2H, ddd, J=7.9, 7.1, 1.0 Hz, H5/H5'), 6.94 (2H, d, J=2.5 Hz, H2/H2'), 3.65 (12H, s, OMe)
¹³ C NMR (151 MHz, acetone-d ₆)	δ 153.2 (C), 137.6 (C), 126.7 (C), 123.1 (CH), 121.7 (CH), 120.3 (CH), 118.9 (CH), 114.1 (C), 112.0 (CH), 108.9 (C), 61.2 (CH ₃)
HR-ESI-MS	m/z 429.1811 [M+H] ⁺ (Calculated for C ₂₆ H ₂₅ N ₂ O ₄ , 429.1814)
UV-Vis λ _{max} (MeOH)	224 nm (log ε 4.85), 275 nm (log ε 4.17), 312 nm (sh, log ε 3.96)

Data extracted from the primary literature describing the isolation of **Asterriquinol D dimethyl ether** from *Aspergillus kumbius*.

Biological Activity

Asterriquinol D dimethyl ether has demonstrated in vitro cytotoxicity against a mouse myeloma cell line and activity against the protozoan parasite *Tritrichomonas foetus*.

Table 3: In Vitro Biological Activity

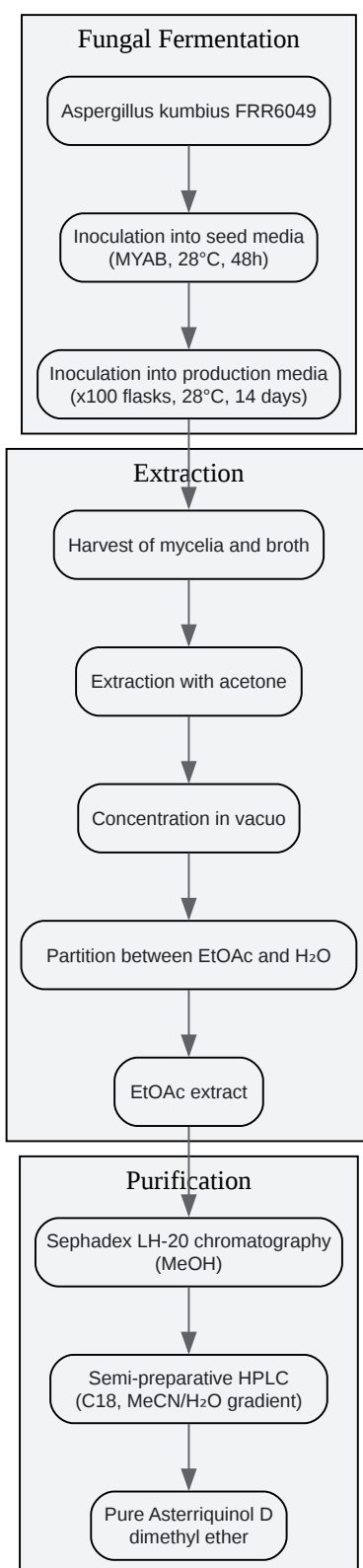
Activity	Cell Line / Organism	IC ₅₀	Reference
Cytotoxicity	NS-1 mouse myeloma cells	28 µg/mL	[1][2]
Anti-protozoal	<i>Tritrichomonas foetus</i>	100 µg/mL	[1]

Experimental Protocols

The following sections detail the methodologies for the isolation and biological evaluation of **Asterriquinol D dimethyl ether**, as described in the primary literature.

Isolation from *Aspergillus kumbius*

The isolation of **Asterriquinol D dimethyl ether** is a multi-step process involving fungal fermentation, extraction, and chromatographic purification.



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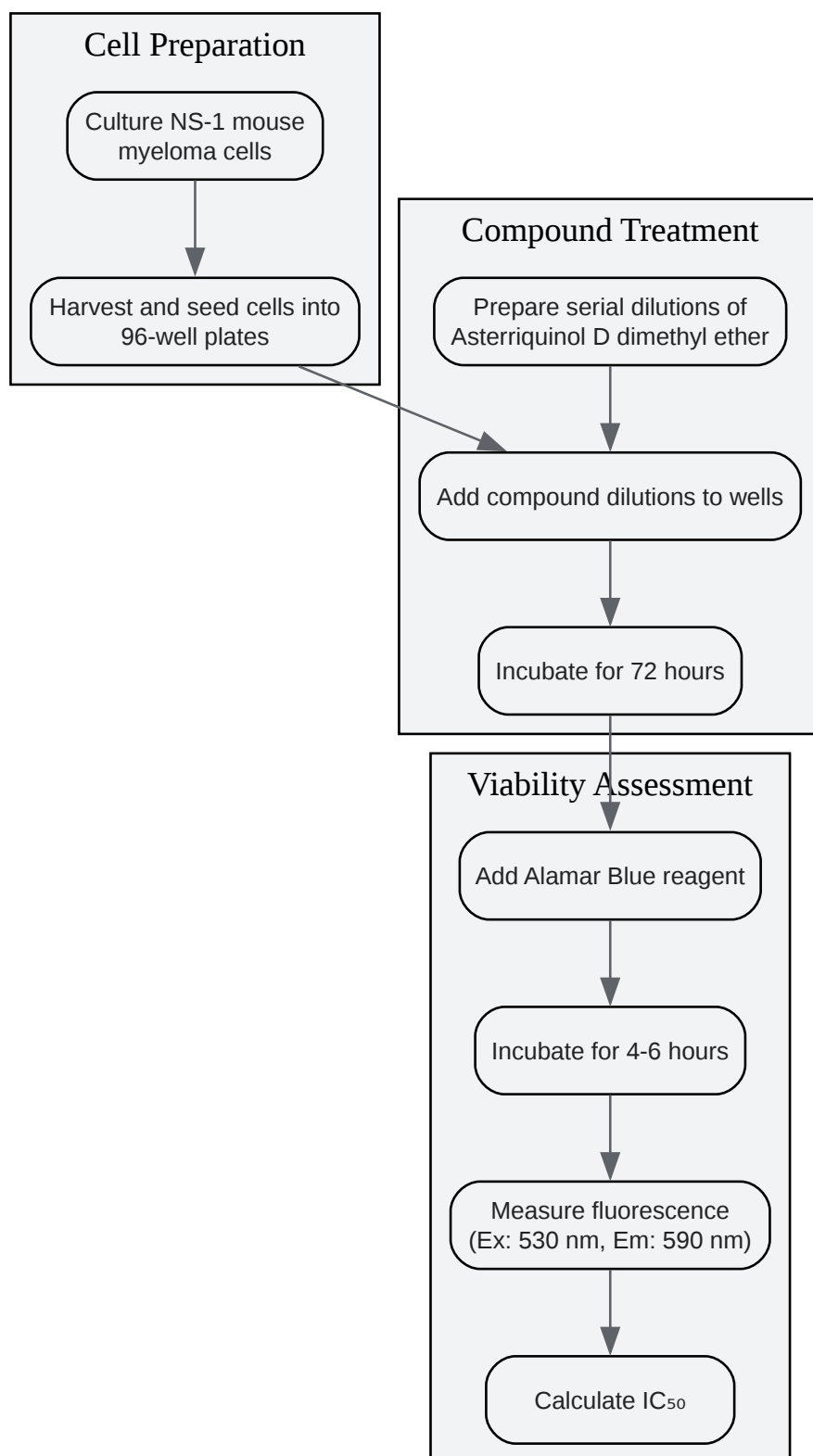
Isolation workflow of **Asterriquinol D dimethyl ether**.

Detailed Protocol:

- *Aspergillus kumbius*(FRR6049) is grown on malt extract agar.
- **Seed Culture:** The fungus is inoculated into a seed medium (e.g., malt yeast agar broth) and incubated at 28°C for 48 hours.
- **Production Culture:** The seed culture is used to inoculate a larger production medium, which is then incubated at 28°C for 14 days.
- **Extraction:** The fungal mycelia and broth are harvested and extracted with acetone. The acetone extract is concentrated under reduced pressure.
- **Liquid-Liquid Partitioning:** The concentrated extract is partitioned between ethyl acetate (EtOAc) and water. The EtOAc layer, containing the secondary metabolites, is collected and dried.
- **Chromatography:**
 - The crude extract is first fractionated using Sephadex LH-20 column chromatography with methanol as the eluent.
 - Fractions containing the target compound are further purified by semi-preparative reverse-phase high-performance liquid chromatography (HPLC) using a C18 column with a water/acetonitrile gradient to yield pure **Asterriquinol D dimethyl ether**.

Cytotoxicity Assay against NS-1 Mouse Myeloma Cells

The cytotoxicity of **Asterriquinol D dimethyl ether** is determined using a standard in vitro cell viability assay.



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Workflow for the NS-1 cytotoxicity assay.

Detailed Protocol:

- **Cell Culture:** NS-1 mouse myeloma cells are maintained in appropriate culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells are harvested and seeded into 96-well microtiter plates at a predetermined density.
- **Compound Application:** A stock solution of **Asterriquinol D dimethyl ether** in DMSO is serially diluted. These dilutions are added to the wells containing the cells. Control wells receive DMSO only.
- **Incubation:** The plates are incubated for 72 hours.
- **Viability Measurement:** A cell viability reagent, such as Alamar Blue, is added to each well. After a further incubation period (typically 4-6 hours), the fluorescence is measured using a plate reader (excitation ~530 nm, emission ~590 nm).
- **Data Analysis:** The fluorescence intensity, which is proportional to the number of viable cells, is used to calculate the half-maximal inhibitory concentration (IC₅₀).

Anti-protozoal Assay against *Tritrichomonas foetus*

The activity against *Tritrichomonas foetus* is assessed by determining the inhibition of parasite growth in a liquid culture medium.

Detailed Protocol:

- **Parasite Culture:** *Tritrichomonas foetus* is cultured in a suitable medium (e.g., TYM medium) at 37°C.
- **Assay Setup:** The assay is performed in 96-well plates. A suspension of the parasites is added to each well.
- **Compound Application:** Serial dilutions of **Asterriquinol D dimethyl ether** in DMSO are added to the wells.

- Incubation: The plates are incubated for a specified period to allow for parasite growth.
- Growth Inhibition Assessment: The growth of the protozoa is assessed, often by microscopic observation or by using a metabolic indicator dye. The IC_{50} is determined as the concentration of the compound that inhibits parasite growth by 50% compared to the control.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of specific studies detailing the mechanism of action or the signaling pathways affected by **Asterriquinol D dimethyl ether**. The cytotoxic activity suggests potential interference with fundamental cellular processes such as DNA replication, protein synthesis, or cell division. The bis-indolyl benzenoid scaffold is present in other natural products with diverse biological activities, but a direct mechanistic link for **Asterriquinol D dimethyl ether** has not been established. Further research is required to elucidate its molecular targets and downstream effects.



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Hypothetical logical relationship for the mechanism of action.

Conclusion

Asterriquinol D dimethyl ether is a fungal secondary metabolite with documented cytotoxic and anti-protozoal properties. This guide provides the available technical data and experimental protocols to facilitate further research into its potential as a therapeutic agent. The detailed methodologies for its isolation and bio-evaluation serve as a foundation for future studies, while the current gap in knowledge regarding its mechanism of action highlights a key area for future investigation.

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References

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